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Compound of Interest

Compound Name: Vercirnon (sodium)

Cat. No.: B15144044

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of
a Discontinued CCR9 Antagonist with Newer, Efficacious Inflammatory Bowel Disease (IBD)
Treatments.

This guide provides an objective comparison of the clinical efficacy and underlying mechanisms
of Vercirnon (sodium), a C-C chemokine receptor type 9 (CCR9) antagonist, against a range
of newer, approved therapies for Inflammatory Bowel Disease (IBD). Vercirnon's development
was discontinued after failing to meet primary endpoints in Phase Il clinical trials for Crohn's
disease. This analysis serves as a valuable case study in IBD drug development, contrasting a
targeted but ultimately unsuccessful mechanism of action with the diverse and effective
strategies of current treatments.

Executive Summary

Vercirnon, an orally administered small molecule, was designed to inhibit the migration of
inflammatory cells to the gut by blocking the CCR9-CCL25 axis. Despite a strong preclinical
rationale, it failed to demonstrate significant efficacy in the SHIELD-1 Phase lll trial. In contrast,
newer IBD therapies, including anti-integrins (vedolizumab), anti-interleukin-12/23 agents
(risankizumab), Janus kinase (JAK) inhibitors (upadacitinib and tofacitinib), and sphingosine-1-
phosphate (S1P) receptor modulators (ozanimod), have shown significant efficacy in inducing
and maintaining clinical remission in patients with moderate to severe IBD. This guide presents
the available clinical trial data for Vercirnon alongside pivotal data from these newer agents,
highlighting the differences in their mechanisms, efficacy, and safety profiles.
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Data Presentation: Efficacy and Safety of Vercirnon
vs. Newer IBD Therapies

The following tables summarize the key efficacy and safety findings from the clinical trials of
Vercirnon and selected newer IBD therapies. It is important to note that these are not head-to-

head comparisons, as Vercirnon's development was halted before such trials could be

conducted. The data is presented to illustrate the differing levels of efficacy observed.

Table 1: Induction of Clinical Remission and Response in Crohn's Disease

. Patient Primary Vercirnon/Acti
Therapy (Trial) . : Placebo (%)
Population Endpoint ve Drug (%)
Clinical
Vercirnon Response (=100- 27.6 (500mg
Moderate-to- )
(SHIELD-1)[1][2] point CDAI QD), 27.2 25.1
severe CD
[3] decrease) at (500mg BID)
Week 12
Clinical
Risankizumab Moderate-to- Remission (CDAI
45 (600mg V) 25
(ADVANCE)[4][5] severe CD <150) at Week
12
) ] Moderate-to- Clinical
Risankizumab
severe CD Remission (CDAI
(MOTIVATE)[4] ] ] 42 (600mg V) 20
5] (biologic- <150) at Week
experienced) 12
Clinical
Upadacitinib (U- Moderate-to- Remission (CDAI
49.5 (45mg QD) 29.1
EXCEL)[6][7][8] severe CD <150) at Week
12
o Moderate-to- Clinical
Upadacitinib (U- o
severe CD Remission (CDAI
EXCEED)[6][7] ] ) 38.9 (45mg QD) 21.1
5] (biologic- <150) at Week
experienced) 12
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Table 2: Maintenance of Clinical Remission in Crohn's Disease

. Patient Primary Active Drug
Therapy (Trial) . : Placebo (%)
Population Endpoint (%)
Clinical

Upadacitinib (U-
ENDURE)[7][8]

Moderate-to-
severe CD in

remission

Remission (CDAI
<150) at Week

52

47.6 (30mg QD)

37.3 (15mg QD),

15.1

Table 3: Induction of Clinical Remission and Response in Ulcerative Colitis

. Patient Primary Active Drug
Therapy (Trial) . ; Placebo (%)
Population Endpoint (%)
Vedolizumab Clinical
Moderate-to-
(GEMINI 1)[9] Response at 47.1 25.5
severe UC
[10] Week 6
Ozanimod (True o
Clinical
North)[11][12] Moderate-to- o
Remission at 18.4 6.0
[13][14][15][16] severe UC
Week 10
[17][18][19][20]
Tofacitinib o
Clinical
(OCTAVE Moderate-to- o
i Remission at 18.5 (10mg BID) 8.2
Induction 1)[21] severe UC
Week 8
[22][23]
Tofacitinib o
Clinical
(OCTAVE Moderate-to- o
) Remission at 16.6 (10mg BID) 3.6
Induction 2)[21] severe UC
Week 8
[22][23]

Table 4: Maintenance of Clinical Remission in Ulcerative Colitis
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. Patient Primary Active Drug
Therapy (Trial) . . Placebo (%)
Population Endpoint (%)
Vedolizumab Moderate-to- Clinical
] o 41.8 (g8w), 44.8
(GEMINI 1)[9] severe UC in Remission at (qaw) 15.9
w
[10] remission Week 52 g
Ozanimod (True o
Moderate-to- Clinical
North)[11][12] _ o
severe UC in Remission at 37.0 18.5
[13][14][15][16] -
remission Week 52
[17][18][19](20]
Tofacitinib o
Moderate-to- Clinical
(OCTAVE ) o 34.3 (5mg BID),
] severe UC in Remission at 111
Sustain)[21][22] o 40.6 (10mg BID)
remission Week 52
[23][24]

Table 5: Overview of Safety Profiles
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Serious Adverse Events of

Therapy Common Adverse Events
Interest
Similar rates of serious
) Dose-dependent increase in adverse events and
Vercirnon . .
overall adverse events[1][3] withdrawals to placebo in
SHIELD-1[1][3]
) Nasopharyngitis, headache, Infusion-related reactions,
Vedolizumab

arthralgia, nausea[25]

infections

Risankizumab

Upper respiratory infections,
headache, fatigue, injection

site reactions[26]

Generally well-tolerated with a
safety profile consistent with

previous studies

Acne, nasopharyngitis, upper

respiratory tract infection,

Serious infections, malignancy,

Upadacitinib ) thrombosis, major adverse
herpes zoster, increased )
) ) cardiovascular events (MACE)
creatine phosphokinase[6][8]
Nasopharyngitis, headache, )
) Bradycardia at treatment
) upper respiratory tract o
Ozanimod ) ) ) initiation, macular edema,
infection, elevated liver , _
infections
enzymes[12][14]
Diarrhea, nasopharynagitis,
upper respiratory tract _ _ _ _
o ] ] Serious infections, malignancy,
Tofacitinib infection, headache, herpes

zoster, increased cholesterol
levels[23][24][27]

thrombosis, MACE

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Vercirnon: SHIELD-1 and PROTECT-1 Trials

e SHIELD-1: This was a Phase Ill, randomized, double-blind, placebo-controlled study in 608
adults with moderate-to-severe Crohn's disease (CDAI score of 220-450)[1][2][3]. Patients
had an inadequate response to conventional therapy, including those who had failed TNF-
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alpha antagonists[2]. Participants were randomized to receive Vercirnon 500 mg once daily,
500 mg twice daily, or placebo for 12 weeks[3]. The primary endpoint was clinical response,
defined as a decrease in CDAI score of at least 100 points at 12 weeks[1][2]. The key
secondary endpoint was clinical remission (CDAI score <150) at 12 weeks[1][2].

e PROTECT-1: This was a Phase II, randomized, placebo-controlled trial. The study design
and full protocol details are less publicly available due to the subsequent discontinuation of
the drug's development.

Vedolizumab: GEMINI Program

e GEMINI 1 (UC) & GEMINI 2 (CD): These were Phase Ill, randomized, double-blind, placebo-
controlled trials[9][10]. Eligible patients were adults with moderately to severely active UC or
CD who had failed at least one conventional therapy[10]. The induction phase involved
intravenous vedolizumab or placebo at weeks 0 and 2[10]. The primary endpoint for
induction in GEMINI 1 was clinical response at week 6, defined as a reduction in the Mayo
Clinic score of >3 points and =30% from baseline, with a decrease in the rectal bleeding
subscore of 21 point or an absolute rectal bleeding subscore of 0 or 1[10]. For GEMINI 2, a
primary endpoint was clinical remission (CDAI <150) at week 6. Responders were then re-
randomized to receive vedolizumab every 8 or 4 weeks or placebo for up to 52 weeks for the
maintenance phase. The primary endpoint for maintenance was clinical remission at week
52[10].

Risankizumab: ADVANCE and MOTIVATE Trials

e These were Phase lll, multicenter, randomized, double-blind, placebo-controlled induction
studies in adults with moderately to severely active Crohn's disease[4][5][26][28][29][30]. The
ADVANCE study included patients with an inadequate response or intolerance to
conventional and/or biologic therapy, while the MOTIVATE study focused on patients with an
inadequate response or intolerance to biologic therapy[29][30]. Patients were randomized to
receive intravenous risankizumab (600 mg or 1200 mg) or placebo at weeks 0, 4, and 8[5]
[30]. The co-primary endpoints at week 12 were clinical remission (defined by CDAI <150
and by stool frequency and abdominal pain scores) and endoscopic response[5][28].

Upadacitinib: U-EXCEL, U-EXCEED, and U-ENDURE
Trials
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U-EXCEL and U-EXCEED: These were two Phase 3, randomized, double-blind, placebo-
controlled induction trials in patients with moderately to severely active Crohn's disease[6][7]
[31]. Patients were randomized (2:1) to receive upadacitinib 45 mg once daily or placebo for
12 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic
response at week 12[7].

U-ENDURE: This was a Phase 3, randomized, double-blind, placebo-controlled maintenance
trial[7][31]. Patients who achieved a clinical response after the 12-week induction with
upadacitinib were randomized to receive upadacitinib 15 mg or 30 mg once daily, or placebo
for 52 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and
endoscopic response at week 52.

Ozanimod: True North Trial

This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in
patients with moderately to severely active ulcerative colitis[14][15][18][20]. The study
consisted of a 10-week induction phase where patients were randomized to receive oral
ozanimod 1 mg daily or placebo[15][20]. Patients who achieved a clinical response at week
10 were then re-randomized to continue ozanimod or switch to placebo for a 52-week
maintenance phase[15][20]. The primary endpoints were the proportion of patients in clinical
remission at week 10 and week 52[20].

Tofacitinib: OCTAVE Program

OCTAVE Induction 1 & 2: These were two identical Phase 3, randomized, double-blind,
placebo-controlled 8-week induction trials in patients with moderately to severely active
ulcerative colitis[21][22][23][32]. Patients were randomized to receive tofacitinib 10 mg twice
daily or placebo[23]. The primary endpoint was remission at week 8, defined as a total Mayo
score of <2 with no individual subscore >1 and a rectal bleeding subscore of 0[22].

OCTAVE Sustain: This was a Phase 3, randomized, double-blind, placebo-controlled 52-
week maintenance trial[21][23][24]. Patients who achieved a clinical response after the
induction trials were randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo[24]. The
primary endpoint was remission at week 52[24].

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the mechanisms of action of Vercirnon and the newer IBD
therapies, as well as a generalized workflow for IBD clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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